molecular formula C32H24N2O5 B11048616 1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione

1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione

Cat. No.: B11048616
M. Wt: 516.5 g/mol
InChI Key: NQWJPAIKOMDFPS-UHFFFAOYSA-N
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Description

1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE is a complex organic compound characterized by its anthraquinone structure Anthraquinones are known for their vibrant colors and are commonly used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE typically involves multiple steps:

    Oxidation of Anthracene: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.

    Amination: The anthraquinone is then reacted with an amine to introduce the amino group.

    Etherification: The aminoanthraquinone is further reacted with ethylene oxide to form the ethoxy derivative.

    Final Coupling: The ethoxy derivative is coupled with another anthraquinone derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential anticancer properties, as anthraquinone derivatives are known to exhibit cytotoxic effects.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential application as an anticancer agent. The molecular targets include DNA and various enzymes involved in the replication process.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar in structure but contains sulfonic acid groups.

    9,10-Dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate: Contains a phenylacrylate group instead of the ethoxy and amino groups.

Uniqueness

1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE is unique due to its combination of amino and ethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H24N2O5

Molecular Weight

516.5 g/mol

IUPAC Name

1-[2-[2-[(9,10-dioxoanthracen-1-yl)amino]ethoxy]ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C32H24N2O5/c35-29-19-7-1-3-9-21(19)31(37)27-23(29)11-5-13-25(27)33-15-17-39-18-16-34-26-14-6-12-24-28(26)32(38)22-10-4-2-8-20(22)30(24)36/h1-14,33-34H,15-18H2

InChI Key

NQWJPAIKOMDFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCNC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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